molecular formula C22H22O7 B190956 Deoxypodophyllotoxin CAS No. 19186-35-7

Deoxypodophyllotoxin

Cat. No.: B190956
CAS No.: 19186-35-7
M. Wt: 398.4 g/mol
InChI Key: ZGLXUQQMLLIKAN-SVIJTADQSA-N
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Description

Deoxypodophyllotoxin (C₂₂H₂₂O₇, molecular weight 398.41) is a naturally occurring aryltetralin lignan first isolated from Anthriscus sylvestris and other plants like Juniperus communis and Podophyllum species . It exhibits diverse pharmacological activities, including antitumor, anti-inflammatory, antiviral, anti-angiogenic, and insecticidal properties . Structurally, it lacks the hydroxyl group at the C-7 position of podophyllotoxin, which contributes to its distinct bioactivity and metabolic stability .

This compound is a precursor for semisynthetic chemotherapeutics like epipodophyllotoxin, the intermediate for etoposide and teniposide—topoisomerase II inhibitors on the WHO’s essential medicines list . Its mechanism of action includes microtubule disruption, apoptosis induction via mitochondrial ROS production, and suppression of PI3K/AKT/mTOR signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxypodophyllotoxin can be synthesized via a multi-enzyme cascade in Escherichia coli. This process involves the conversion of matairesinol to this compound using a series of enzymes, including cytochrome P450 monooxygenases . The reaction conditions typically involve co-expression of the necessary enzymes in a single cell, achieving a high yield of the target compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from plant sources such as Anthriscus sylvestris. High-speed counter-current chromatography is a common method used for the rapid purification of this compound from crude plant extracts .

Chemical Reactions Analysis

Types of Reactions: Deoxypodophyllotoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative coupling catalyzed by this compound synthase, which forms the tetracyclic core of the compound .

Common Reagents and Conditions: The oxidative coupling reaction typically involves iron(II) and 2-oxoglutarate as cofactors. Other common reagents include hydrogen atom donors and oxidizing agents .

Major Products: The major product of the oxidative coupling reaction is this compound itself, which serves as a key intermediate in the biosynthesis of other aryltetralin lignans .

Scientific Research Applications

Anti-Cancer Applications

Mechanism of Action:
DPT has demonstrated potent anti-cancer effects across various tumor types. It induces apoptosis by activating the mitochondrial pathway and regulating B-cell lymphoma 2 (Bcl-2) family proteins, leading to increased expression of pro-apoptotic factors like BAX and decreased expression of anti-apoptotic factors like Bcl-xL. This results in caspase-mediated apoptosis and mitotic arrest due to microtubule destabilization .

Case Studies:

  • Colorectal Cancer:
    • In studies involving colorectal cancer cell lines (HT29, DLD1, Caco2), DPT inhibited cell proliferation and induced apoptosis effectively. In vivo experiments using xenograft models showed significant reductions in tumor size and weight, indicating its potential as a novel chemotherapeutic agent for colorectal cancer .
  • Breast and Lung Cancer:
    • DPT has also shown efficacy against breast and lung cancers, where it exerts similar mechanisms of action by disrupting microtubule formation and inducing apoptotic pathways .

Anti-Viral Properties

DPT exhibits antiviral activity, particularly against viral infections that affect cellular proliferation. Its mechanism may involve modulation of host cell pathways to enhance resistance against viral replication. Research indicates that DPT can potentially be used in combination therapies for viral infections, although further studies are needed to elucidate its full antiviral potential .

Other Pharmacological Activities

In addition to its anti-cancer and antiviral properties, DPT possesses several other pharmacological activities:

  • Anti-inflammatory Effects: DPT has been shown to reduce inflammation markers in various models, suggesting potential applications in inflammatory diseases.
  • Antiplatelet Aggregation: The compound demonstrates the ability to inhibit platelet aggregation, which could be beneficial in cardiovascular diseases .
  • Hepatoprotective Effects: Extracts containing DPT have been evaluated for their protective effects against liver damage induced by toxins .

Research Findings Summary

Application AreaMechanism of ActionNotable FindingsReferences
Anti-CancerInduces apoptosis; disrupts microtubulesSignificant tumor size reduction in xenografts
Anti-ViralModulates host cell pathwaysPotential for use in combination therapies
Anti-InflammatoryReduces inflammatory markersEffective in various inflammatory models
Antiplatelet AggregationInhibits platelet aggregationPotential cardiovascular benefits
HepatoprotectiveProtects against liver damageEffective in preventing toxin-induced damage

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural and Pharmacological Differences

Compound Structural Features Key Pharmacological Activities Source/Origin
Deoxypodophyllotoxin C-7 deoxygenated podophyllotoxin analog Antitumor (IC₅₀: 10.3 nM in bacterial assays ), anti-inflammatory (COX-2 IC₅₀: 12.1 µM ), apoptosis induction (70.32% at 10 nM ) Anthriscus sylvestris, Juniperus
Podophyllotoxin C-7 hydroxylated Antimitotic (tubulin inhibition), antiviral (IC₅₀ > 200 mg/L ) Podophyllum hexandrum
4′-Demethyl-deoxypodophyllotoxin C-4′ demethylated derivative Cytotoxic (GI₅₀: 1.01 × 10⁻⁷ M in cancer cells ) Semisynthetic
Epipodophyllotoxin C-4 epimer of podophyllotoxin Precursor for etoposide/teniposide (topoisomerase II inhibitors) Bioconversion from this compound
Picropodophyllotoxin C-2/C-3 epimer of podophyllotoxin Anticancer (reduced cytotoxicity, GI₅₀: 1.21 × 10⁻⁵ M ) Juniperus thurifera

Pharmacological Activity Comparison

Antitumor Effects

  • This compound : Induces G2/M cell cycle arrest and apoptosis in gastric cancer cells (SGC-7901) at 25–100 nM . It triggers mitochondrial ROS-dependent autophagy and apoptosis, with superior activity to podophyllotoxin in adult T-cell leukemia (70.32% apoptosis at 10 nM vs. 55.35% for isoginkgetin) .
  • Podophyllotoxin : Inhibits microtubule assembly but shows lower apoptosis induction in comparative studies (e.g., >200 mg/L IC₅₀ in bacterial assays ).

Anti-Inflammatory Activity

  • This compound : Dual inhibition of COX-2 (IC₅₀: 12.1 µM) and 5-lipoxygenase , suppressing NF-κB and nitric oxide production . It outperforms indomethacin in carrageenan-induced paw edema tests (66.3% vs. 61.5% inhibition) .
  • Picropodophyllotoxin : Less cytotoxic but equally effective in edema inhibition (63.4%) .

Biotechnological Utility

  • Epipodophyllotoxin : Produced via bioconversion of this compound using E. coli CYP3A4 (90% yield) or Penicillium species .
  • Podophyllotoxin : Requires complex plant extraction, whereas this compound is more amenable to microbial engineering .

Molecular Mechanisms

Table 2: Mechanism-Based Differences

Compound Molecular Targets Signaling Pathways Affected
This compound Tubulin polymerization, COX-2, 5-lipoxygenase, NF-κB, PI3K/AKT/mTOR ROS-mediated apoptosis, autophagy
Podophyllotoxin Tubulin binding, topoisomerase II inhibition Microtubule destabilization
Etoposide Topoisomerase II inhibition (DNA strand breaks) p53-dependent apoptosis

Key Research Findings

Altitude-Dependent Accumulation : this compound content in A. sylvestris aerial parts is 1.3× higher at 1,000 m vs. 2,000 m altitude, though lignan levels in roots remain consistently higher .

Antioxidant Synergy: this compound coexists with flavonoids (e.g., luteolin-7-O-glucoside) in A. sylvestris, enhancing antioxidant activity via DPPH and Briggs-Rauscher assays .

Biocatalysis Advancements : this compound synthase (DPS) enables stereoselective synthesis from (-)-yatein, facilitating scalable production .

Biological Activity

Deoxypodophyllotoxin (DPT) is a naturally occurring flavonolignan derived from the Podophyllum species, known for its significant biological activities, particularly its anticancer properties. This article provides a comprehensive overview of the biological activity of DPT, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a member of the podophyllotoxin family, characterized by its ability to disrupt microtubule dynamics, which is crucial for cell division. The chemical structure of DPT is shown below:

Structure Description
DPT StructureA flavonolignan with a complex cyclic structure.

DPT exerts its biological effects primarily through the following mechanisms:

  • Microtubule Destabilization : DPT disrupts microtubule assembly, leading to mitotic arrest in cancer cells. This effect is similar to that of other tubulin-targeting agents like paclitaxel.
  • Induction of Apoptosis : DPT activates apoptotic pathways by modulating Bcl-2 family proteins, increasing pro-apoptotic factors such as BAX while decreasing anti-apoptotic factors like Bcl-xL. This leads to caspase activation and subsequent cell death.
  • Inhibition of Cell Proliferation : DPT has been shown to inhibit the proliferation of various cancer cell lines, including those from breast, colorectal, and lung cancers.

In Vitro Studies

Numerous studies have demonstrated the potent anticancer effects of DPT across different cancer types:

  • Non-Small Cell Lung Cancer (NSCLC) : DPT inhibited cell proliferation and induced apoptosis in NSCLC cells by affecting HIF-1α-mediated glycolysis pathways .
  • Colorectal Cancer (CRC) : In CRC cell lines (HT29, DLD1, Caco2), DPT caused significant cytotoxicity with IC50 values ranging from 23.4 to 56.1 nM. It induced apoptosis through mitochondrial pathways and inhibited tumor migration .
  • Breast Cancer : DPT exhibited strong anti-proliferative effects on breast cancer cells by disrupting tubulin polymerization .

In Vivo Studies

Animal studies have further validated the anticancer potential of DPT:

  • In xenograft models of gastric cancer, DPT significantly reduced tumor growth and microvessel density .
  • In prostate cancer models, DPT activated caspase-3 and downregulated phosphorylated Akt levels, indicating its role in apoptosis induction .

Data Summary

The following table summarizes the IC50 values for DPT across various cancer cell lines:

Cancer Type Cell Line IC50 (nM)
Non-Small Cell LungA54945.0
ColorectalHT2923.4
Caco226.9
DLD156.1
BreastMCF-730.0

Case Studies

  • Case Study on Colorectal Cancer :
    • A study investigated the effects of DPT on three CRC cell lines (HT29, DLD1, Caco2). Results indicated that treatment with DPT led to significant apoptosis as evidenced by increased Annexin V staining .
  • Case Study on Prostate Cancer :
    • Research focused on DU-145 prostate cancer cells showed that DPT treatment resulted in a marked decrease in cell viability and activation of apoptotic pathways through the p53/BAX signaling axis .

Q & A

Basic Research Questions

Q. What are the standard chromatographic methods for isolating and identifying deoxypodophyllotoxin from plant sources?

  • Methodological Answer : Isolation typically involves sequential solvent extraction (e.g., petroleum ether, chloroform, methanol) followed by silica gel column chromatography with gradient elution (e.g., cyclohexane/MeOH). Final purification is achieved via preparative HPLC using a C18 column. Identification relies on UPLC-MS-ELSD-PDA profiling, with retention time alignment, UV spectra (λmax 232–285 nm), and ESIMS (quasi-molecular ion at m/z 399.0) as key parameters. Cross-validation with 1D/2D NMR and comparison to literature data ensures structural confirmation .

Q. How is this compound quantified in plant extracts using HPLC?

  • Methodological Answer : A reversed-phase C18 column (e.g., Spherisorb C18 5 μm) with isocratic elution (AcCN/0.02 M ammonium acetate, pH 5.0) at 1.0 mL/min flow rate is standard. Detection at 290 nm ensures specificity, with podophyllotoxin as an internal standard for calibration. Linear regression (R ≥ 0.9998) and a detection limit of 5.1 μg/mL are achievable. Sample preparation requires root or leaf extraction, followed by centrifugation and filtration to avoid matrix interference .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound cytotoxicity data across studies?

  • Methodological Answer : Contradictions often arise from co-occurring compounds (e.g., deoxypodorhizone) or purity issues. Use UPLC-MS-ELSD-PDA dereplication to confirm compound homogeneity (>98% purity). Validate bioactivity in in vitro assays (e.g., EphB2-EPD cells) with strict controls for solvent effects. For example, mixtures with >5% impurities (e.g., 79864-c9 fraction) showed EC50 >100 μg/mL, while pure this compound had EC50 = 1.93 nM. Prioritize fractions with dominant target compound signals in ELSD/PDA chromatograms .

Q. What in silico and experimental approaches are used to study this compound’s interaction with metabolic enzymes like CYP3A4?

  • Methodological Answer : Distance-constrained molecular docking predicts stereoselective interactions (e.g., β-hydrogen at C7 favoring epipodophyllotoxin formation). Validate via heterologous expression of human CYP3A4 in E. coli followed by bioconversion assays. HPLC-SPE-NMR confirms metabolite identity (e.g., epipodophyllotoxin). Computational models must align with experimental data on regioselectivity and reaction kinetics .

Q. How to design experiments to study the dual induction of apoptosis and autophagy by this compound?

  • Methodological Answer : Monitor LC3-I/II conversion (immunoblotting) and acidic vesicular organelle (AVO) formation (acridine orange staining) for autophagy. For apoptosis, assess caspase-3 activation and Bcl-2/Bax ratio (Western blot). Use ROS scavengers (e.g., NAC) and autophagy inhibitors (e.g., 3-MA) to dissect crosstalk: DPT-induced ROS inhibition enhances viability, while 3-MA accelerates apoptosis. Dose-response studies (0.1–10 μM) clarify threshold effects .

Q. What strategies optimize this compound yield in biotechnological production systems?

  • Methodological Answer : Supercritical CO2 extraction (40°C, 30 MPa) from Anthriscus sylvestris roots achieves >95% purity. For biosynthesis, engineer Podophyllum or Juniperus cell cultures with upregulated lignan pathways (e.g., pinoresinol-lariciresinol reductase). Screen for seasonal biosynthesis stability in Juniperus spp., which produce PPT (0.2–0.4%) and this compound synergistically. Metabolite profiling via UHPLC/HRMS ensures quality control .

Q. Methodological Considerations Table

Research Focus Key Techniques Critical Parameters References
Isolation & IdentificationUPLC-MS-ELSD-PDA, silica gel chromatographyRetention time, m/z 399.0, UV λmax 232–285 nm
Cytotoxicity ValidationEphB2-EPD cell assays, ROS inhibitionEC50, purity >98%, solvent controls
Metabolic EngineeringCYP3A4 heterologous expression, dockingStereoselectivity, metabolite yield
Biosynthesis OptimizationSupercritical CO2 extraction, HRMSPressure (30 MPa), temperature (40°C)

Properties

IUPAC Name

(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,13,19-20H,4,9-10H2,1-3H3/t13-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLXUQQMLLIKAN-SVIJTADQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=CC5=C(C=C24)OCO5)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701019944
Record name Deoxypodophyllotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19186-35-7
Record name (-)-Deoxypodophyllotoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19186-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deoxypodophyllotoxin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403148
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Deoxypodophyllotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANTHRICIN
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45NR8XYU1L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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